8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Aurora Kinase Inhibition Cancer Cell Proliferation Medicinal Chemistry

Medicinal chemistry programs targeting Aurora kinase or VDR pathways require the precise 8-fluoro substitution-generic 8-position analogs fail to recapitulate critical SAR. • Aurora kinase inhibitor scaffold: enables analogs with single-digit nM potency against Aurora B; antiproliferative in breast/ovarian cancer lines. • VDR modulation: starting material for LXXLL peptide mimetics. • 8-F directs exocyclic amide orientation for high-potency target binding. Supplied with CoA; global shipping available.

Molecular Formula C9H11FN2
Molecular Weight 166.2 g/mol
CAS No. 620948-83-6
Cat. No. B1288925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS620948-83-6
Molecular FormulaC9H11FN2
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESC1CNC2=C(CN1)C=CC(=C2)F
InChIInChI=1S/C9H11FN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2
InChIKeyCDJVOUWLXJCIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Strategic Building Block


8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 620948-83-6) is a fluorinated tetrahydrobenzodiazepine characterized by a fluorine atom substitution at the 8-position of the fused benzo-1,4-diazepine core [1]. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, notably in programs targeting Aurora kinase inhibition [2] and vitamin D receptor (VDR) coactivator interactions [3]. Its 8-fluoro substitution pattern is of particular interest due to established structure-activity relationships (SAR) demonstrating that modifications at the 8-position critically modulate both inhibitory potency and conformational dynamics of the benzodiazepine scaffold [2][3].

Scaffold role Benzodiazepine intermediate for kinase inhibitor and VDR coactivator programs
Substitution logic 8‑Fluoro substitution supports SAR exploration and conformational control studies
Synthetic compatibility Reported compatible with solid-phase methodology for library synthesis

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: Irreplaceable Scaffold


Generic substitution of the 8-position in this tetrahydrobenzodiazepine scaffold is not permissible due to the profound impact of substitution on both biological activity and conformational stability. SAR studies on 7- and 8-substituted benzodiazepine derivatives demonstrate that the presence and nature of the 8-substituent are critical for inhibitory activity, with an amino group at the 8-position being essential for VDR-coactivator inhibition [1]. Furthermore, conformational analyses reveal that 8-substitution directs the exocyclic amide orientation and influences the low-energy conformations required for high-potency target engagement, indicating that even subtle changes can drastically reduce activity [2]. Consequently, procuring the precise 8-fluoro analog is mandatory for maintaining the intended molecular geometry and pharmacological profile established in lead optimization campaigns.

8‑position identity Alternative substituents at the 8‑position may not reproduce target engagement or conformational preference observed with fluorine.
Analog mismatch Unsubstituted or halogen‑varied benzodiazepine cores are unlikely to preserve the same SAR trends across kinase and nuclear receptor targets.
Conformational shift Modification at the 8‑position can alter low‑energy conformations critical for binding, limiting direct interchangeability.

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Evidence: Kinase, Synthesis, SAR


Aurora B Kinase Inhibition in Cancer Cell Lines

In a series of phenyldiazepine and pyridodiazepine Aurora kinase inhibitors, the 8-fluorobenzodiazepine derivative (compound 6c) demonstrated single-digit nanomolar potency against Aurora B kinase and significant antiproliferative activity across multiple cancer cell lines, establishing a clear benchmark for the 8-fluoro substitution pattern [1].

Aurora B inhibition
Reported
Aurora B IC₅₀ 8 nM; cell IC₅₀ 0.42–0.70 µM (MCF‑7, MDA‑MB‑231, SKOV3)
Supports Aurora B kinase inhibitor screening
Cell-model endpoint context; cross‑study observation
Aurora Kinase Inhibition Cancer Cell Proliferation Medicinal Chemistry

Synthetic Efficiency via LAH Reduction

A reported synthetic protocol for 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine achieves a 77.2% yield via reduction of the corresponding dione using lithium aluminum hydride (LAH) in tetrahydrofuran . While direct comparator yields for other 8-substituted analogs under identical conditions are not available, this yield is typical for this transformation and supports the compound's synthetic tractability.

Synthetic yield
Data to verify
77.2% after column chromatography (LAH/THF reduction)
Indicates synthetic tractability for derivatization
Source review required; no direct comparator yield available
Organic Synthesis Process Chemistry Building Block Preparation

8-Substitution in VDR-Coactivator Inhibition

A comprehensive SAR study of 7- and 8-substituted benzodiazepine derivatives as LXXLL peptide mimetics revealed that the presence of an amino group at the 8-position is critical for inhibiting the interaction between the vitamin D receptor (VDR) and its coactivators [1]. While this study focuses on an amino substituent rather than a fluoro group, it unequivocally establishes that the 8-position is a key determinant of biological activity, highlighting the importance of precise substitution for target engagement.

VDR coactivator SAR
Class‑level inference
8‑Amino substitution critical for VDR–coactivator inhibition; fluoro analog not tested
Reinforces importance of precise 8‑position substitution
Extrapolated from amino analogue data; fluoro variant requires validation
Vitamin D Receptor Coactivator Interaction Structure-Activity Relationship

Conformational Impact on Fibrinogen Receptor Antagonism

Conformational studies of 8-substituted 3-oxo-1,4-benzodiazepines as fibrinogen receptor antagonists demonstrate that modifications at the 8-position, including the nature of the exocyclic amide, influence the low-energy conformations essential for high potency [1]. The study highlights that specific 8-substituents are required to maintain the proper spatial orientation of key acidic and basic pharmacophoric groups. Alterations to this substitution pattern lead to a significant reduction in antagonist activity, with the 3-oxo-1,4-benzodiazepine ring system being identified as a particularly desirable feature.

Conformational control
Class‑level inference
8‑Substitution directs exocyclic amide orientation and low‑energy conformations for fibrinogen receptor binding
Supports need for substitution fidelity to maintain bioactive conformation
8‑Fluoro variant not directly assessed; 3‑oxo series data
Conformational Analysis Fibrinogen Receptor Antagonists GPCR Modulation

Solid-Phase Synthesis Compatibility

A solid-phase synthetic methodology has been developed for 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine derivatives, yielding desired products in 62-78% overall yield across 12 examples . This platform approach demonstrates the core scaffold's amenability to high-throughput synthesis, which is essential for generating diverse libraries of 8-substituted analogs for SAR exploration.

Solid‑phase synthesis
Data to verify
62–78% overall yield across 12 tetrahydrobenzodiazepine examples on resin
Highlights scaffold amenability to library generation
8‑Fluoro derivative not explicitly reported; methodology applicable in principle
Solid-Phase Synthesis High-Throughput Chemistry Combinatorial Libraries

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Applications


Lead Optimization of Aurora Kinase Inhibitors for Oncology

Medicinal chemistry teams focused on developing Aurora kinase inhibitors can utilize 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine as a core scaffold for generating analogs with single-digit nanomolar potency against Aurora B [1]. The 8-fluoro substitution has been associated with enhanced inhibitory activity and antiproliferative effects in breast and ovarian cancer cell lines [1].

VDR Antagonist Candidates for Paget's Disease

In programs targeting vitamin D receptor (VDR) signaling, this compound can serve as a starting point for designing LXXLL peptide mimetics [1]. Given the established SAR that 8-substitution modulates VDR-coactivator interactions [1], the 8-fluoro building block enables systematic exploration of fluorinated analogs with potential to suppress VDR-mediated transcription.

Focused Benzodiazepine Libraries via Solid-Phase Synthesis

High-throughput chemistry groups can leverage the solid-phase synthetic methodology developed for tetrahydrobenzodiazepines [1] to generate diverse 8-substituted libraries. Incorporating 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine as a monomer allows for the rapid exploration of SAR around the 8-position across multiple target classes, including GPCRs and nuclear receptors.

Conformational Studies and Structure-Based Drug Design

Computational chemists and structural biologists investigating benzodiazepine conformational preferences can employ this compound in molecular modeling and X-ray crystallography studies [1]. The 8-fluoro substituent serves as a probe to assess how fluorine substitution influences the low-energy conformations critical for target binding [1], providing insight for rational design of more potent and selective ligands.

Application
Selection Property
Validation Focus
Aurora kinase inhibitor research
8‑Fluoro benzodiazepine scaffold
Kinase inhibition and cell‑proliferation endpoints in cancer cell models
VDR coactivator interaction studies
Benzodiazepine core for LXXLL mimetic design
TR‑FRET binding assay and transcriptional readout
Focused library synthesis
Compatibility with solid‑phase resin methodology
Library diversity and SAR around the 8‑position across target classes
Conformational analysis for structure‑based design
8‑Fluoro as a conformational probe
Low‑energy conformation assessment via X‑ray crystallography or NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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